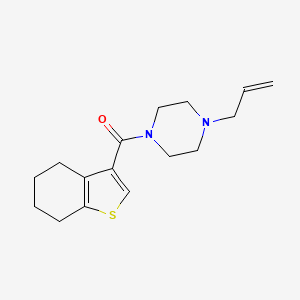
1-(4-methylbenzoyl)-4-(piperidin-1-ylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound "1-(4-methylbenzoyl)-4-(piperidin-1-ylsulfonyl)piperazine" belongs to a class of organic compounds that involve piperazine as a core structural feature. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step chemical reactions, starting from basic building blocks such as bromobenzhydryl methyl ether, piperidone, and subsequent cyclization and N-dealkylation steps. These methods are reflective of the synthetic routes that may be applied to our compound of interest (Bauer et al., 1976).
Molecular Structure Analysis
Molecular structure analysis of similar compounds shows varied conformations and intermolecular interactions, such as hydrogen bonding and aromatic π–π stacking, which contribute to the compound's stability and reactivity (Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often include nucleophilic substitution and cyclization. The functional groups present in these compounds, such as sulfonyl and benzoyl moieties, significantly influence their chemical behavior and interactions with biological targets (Sadeghzadeh et al., 2014).
Physical Properties Analysis
The physical properties, including crystallization and solubility, of piperazine derivatives can be determined through X-ray crystallography and solubility studies. These properties are crucial for understanding the compound's behavior in various solvents and conditions (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. Studies on related compounds have shown that the presence of specific substituents can affect their binding affinity and interaction with biological molecules, providing insights into their potential pharmacological activities (Shim et al., 2002).
Propiedades
IUPAC Name |
(4-methylphenyl)-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-5-7-16(8-6-15)17(21)18-11-13-20(14-12-18)24(22,23)19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFYXMWJMWXVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5485008.png)


![5-[(3-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5485031.png)
![N-{3-(4-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5485042.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5485048.png)
![2-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5485058.png)
![3-methoxy-N-{4-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5485061.png)
![1-(2-methylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5485068.png)


![1-(4-biphenylyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5485079.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5485084.png)
![N-[1,1-bis(hydroxymethyl)propyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5485093.png)